4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine
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Overview
Description
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine is a complex organic compound that features a combination of thiazole, pyridine, and methanesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow Suzuki reactions, which are efficient for large-scale synthesis. These methods ensure high yield and purity of the final product, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 3-[(2-indolyl)]-5-phenyl-3,5-pyridine
- 3-[(2-indolyl)]-5-phenyl-2,4-pyridine
- 3-[(2-indolyl)]-5-phenyl-2,6-pyrazine
Uniqueness
What sets 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
365430-03-1 |
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Molecular Formula |
C24H22N2O2S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
5-(2,6-dimethylpyridin-4-yl)-4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C24H22N2O2S2/c1-15-6-5-7-19(12-15)22-23(20-13-16(2)25-17(3)14-20)29-24(26-22)18-8-10-21(11-9-18)30(4,27)28/h5-14H,1-4H3 |
InChI Key |
NHPPSNQESSUDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC(=C4)C)C |
Origin of Product |
United States |
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